molecular formula C8H11BrClN3O B1420937 N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride CAS No. 1240528-42-0

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1420937
CAS No.: 1240528-42-0
M. Wt: 280.55 g/mol
InChI Key: NIFYXFTZKJOVJG-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methylamino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Acetamide: The brominated pyridine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Methylation: The resulting compound is methylated using methylamine or a methylating agent to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized products such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamino group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(methylamino)acetamide hydrochloride
  • N-(5-fluoropyridin-2-yl)-2-(methylamino)acetamide hydrochloride
  • N-(5-iodopyridin-2-yl)-2-(methylamino)acetamide hydrochloride

Uniqueness

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O.ClH/c1-10-5-8(13)12-7-3-2-6(9)4-11-7;/h2-4,10H,5H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFYXFTZKJOVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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